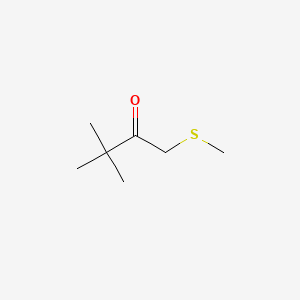

3,3-Dimethyl-1-(methylsulfanyl)butan-2-one

Description

Academic Significance in Contemporary Organic Chemistry

The academic significance of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one is primarily rooted in its role as a functionalized ketone. Its structure lends itself to various analytical and synthetic explorations. The presence of a sulfur-containing moiety alongside a ketone and a sterically demanding tert-butyl group provides a unique platform for studying the interplay of these functional groups.

In the realm of analytical chemistry, the separation and analysis of such compounds are of interest. For instance, methods for the analysis of 2-Butanone, 3,3-dimethyl-1-(methylthio)- by reverse phase (RP) High-Performance Liquid Chromatography (HPLC) have been developed. sielc.com These methods, which can be scaled for preparative separation to isolate impurities, are also suitable for pharmacokinetic studies. sielc.com

Structural Features and Unique Chemical Functionalities of this compound

The structure of this compound is characterized by a four-carbon butanone backbone. At position 3, there are two methyl groups, forming a bulky tert-butyl group. Position 1 features a methylsulfanyl group (-SCH3). This combination of a ketone carbonyl group, a sterically hindered center, and a sulfur-containing functional group imparts a unique set of chemical properties to the molecule.

The tert-butyl group exerts a significant steric influence on the adjacent carbonyl group, which can affect its reactivity in nucleophilic addition reactions. The methylsulfanyl group introduces a site of potential oxidation to sulfoxide (B87167) or sulfone, and the alpha-methylene group between the carbonyl and the sulfur can be a site for enolization and subsequent reactions.

Overview of Research Trajectories Pertaining to this compound

Research involving this compound and its derivatives has primarily been directed towards its potential applications in agrochemistry. The compound serves as a key intermediate in the synthesis of certain crop protection agents. wikipedia.org

A notable derivative, 3,3-Dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime, also known as Thiofanox (B1682304), is recognized for its use as a pesticide. wikipedia.org The synthesis of such oxime derivatives from the parent ketone highlights a significant research trajectory for this class of compounds. The exploration of substituted 3,3-dimethyl-butan-2-ones as intermediates for the synthesis of fungicides and herbicides further underscores the interest in this molecular scaffold within the agricultural chemical industry. wikipedia.org

Interactive Data Tables

Due to the limited availability of experimental data for this compound in public literature, the following tables include data for the closely related and well-documented compound, 3,3-dimethyl-2-butanone (Pinacolone), to provide context for the physical properties that might be expected.

Table 1: Physicochemical Properties of 3,3-dimethyl-2-butanone (Pinacolone)

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molar Mass | 100.16 g/mol |

| Boiling Point | 106 °C |

| Melting Point | -52.5 °C |

| Density | 0.801 g/mL at 25 °C |

Data for 3,3-dimethyl-2-butanone, a related compound.

Table 2: Spectroscopic Data for a Derivative, 3,3-Dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime (Thiofanox)

| Spectroscopic Data Type | Notable Features |

| 13C NMR | Data available from sources such as SpectraBase. nih.gov |

| Mass Spectrometry (GC-MS) | Mass spectral data is available through the NIST Mass Spectrometry Data Center. nih.gov |

This data is for a derivative of the target compound and is provided for contextual reference.

Historical and Conventional Synthesis Routes

Traditional syntheses of this compound and related α-thiomethyl ketones are typically centered around the formation of a carbon-sulfur bond adjacent to the carbonyl group. These methods often involve multi-step processes starting from the parent ketone, 3,3-Dimethyl-2-butanone, also known as pinacolone (B1678379).

Alkylation Approaches for the Formation of this compound

Alkylation strategies represent a cornerstone in the synthesis of this target molecule. The general approach involves the reaction of a nucleophilic sulfur species with an electrophilic ketone derivative. A common pathway begins with the α-halogenation of pinacolone. This precursor can be converted into an α-haloketone, such as 1-bromo-3,3-dimethylbutan-2-one, by reacting it with a halogenating agent like bromine in an inert organic solvent. google.comgoogle.com This intermediate is then susceptible to nucleophilic substitution by a methylthiolate source.

The reaction sequence can be summarized as:

Enolate Formation: The parent ketone, 3,3-dimethyl-2-butanone, is treated with a base to form an enolate.

Halogenation: The enolate reacts with a halogen source (e.g., Br₂) to form 1-halo-3,3-dimethylbutan-2-one.

Nucleophilic Substitution: The α-haloketone is then treated with a methylthiolate nucleophile, such as sodium thiomethoxide (NaSMe), to displace the halide and form the final product, this compound.

An alternative alkylation approach involves reacting the pre-formed enolate of pinacolone directly with an electrophilic sulfur reagent, such as dimethyl disulfide (MeSSMe) or S-methyl methanethiosulfonate. This method avoids the isolation of the often lachrymatory α-haloketone intermediate.

Reactions Involving Methyl Mercaptan Precursors in Synthesis

Methyl mercaptan (methanethiol) is the simplest thiol and a primary source for the methylsulfanyl group. However, its high toxicity and extremely unpleasant odor necessitate the use of specialized handling procedures or, more conveniently, precursor compounds that can generate the methylthiolate nucleophile in situ.

One common precursor is thiourea, which can be reacted with a methylating agent like dimethyl sulfate to form an S-methylisothiouronium salt. This salt serves as an odorless and stable equivalent of methyl mercaptan and can be used in subsequent nucleophilic substitution reactions. Electrochemical methods have also been developed for the sulfenylation of enol acetates using thiols as the sulfur source, avoiding the need for additional oxidants or catalysts. acs.org

Comparison of Methyl Mercaptan Sources

| Source | Formula | Physical State | Handling Notes | Application |

| Methyl Mercaptan | CH₃SH | Gas | Toxic, flammable, malodorous; requires specialized equipment. | Direct reaction with α-haloketones or enolates. |

| Sodium Thiomethoxide | NaSMe | Solid | Hygroscopic, air-sensitive base. | Nucleophile in substitution reactions. |

| S-Methylisothiouronium salt | CH₃SC(NH₂)₂⁺ | Solid | Stable, odorless crystalline solid. | A safer, solid precursor for generating methylthiolate. |

| Dimethyl Disulfide | CH₃SSCH₃ | Liquid | Volatile liquid with a strong odor. | Electrophilic sulfur source for reaction with enolates. |

Modern and Advanced Synthetic Strategies

Contemporary research focuses on improving the efficiency, selectivity, and environmental footprint of chemical syntheses. For this compound, this includes the development of catalytic protocols, methods for controlling stereochemistry, and the application of green chemistry principles.

Catalytic Synthesis Protocols for this compound and Related Structures

Catalytic methods offer significant advantages by reducing waste and improving reaction efficiency. The synthesis of the pinacolone precursor itself can be achieved via a gas-phase catalytic reaction. In one patented process, pivalic acid and acetic acid are vaporized and passed over a rare-earth metal oxide catalyst on an alumina support at high temperatures (380-400°C) to produce pinacolone with high selectivity. google.com

For the crucial C-S bond-forming step, modern organic synthesis employs catalytic α-sulfenylation of ketones. This can be achieved by reacting a ketone-derived enoxysilane with an electrophilic sulfur source, such as N-(phenylthio)saccharin, in the presence of a Lewis base catalyst. nih.govacs.org While this specific methodology has been demonstrated for other ketones, its principles are applicable to the synthesis of the target compound.

Asymmetric Synthesis Methodologies Involving this compound

The carbon atom bearing the methylsulfanyl group in this compound is a prochiral center. Asymmetric synthesis aims to introduce this group stereoselectively to produce one enantiomer in excess over the other. This is highly relevant in the synthesis of bioactive compounds, where often only one enantiomer is active.

Modern organocatalysis provides a powerful tool for achieving this. The asymmetric α-sulfenylation of a ketone can be accomplished by using a chiral catalyst, such as a derivative of the cinchona alkaloids or proline. researchgate.net The catalyst co-activates the ketone (often via enamine formation) and the electrophilic sulfur reagent, creating a chiral environment that directs the C-S bond formation to one specific face of the molecule. This leads to an enantiomerically enriched α-sulfenyl ketone. While a specific asymmetric synthesis for this compound is not detailed in the literature, these established methodologies for other ketones represent the current state-of-the-art approach that could be adapted for its stereoselective preparation. nih.govacs.org

Green Chemistry Principles in the Sustainable Synthesis of this compound

Green chemistry seeks to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yedarnd.cominnoget.com Applying these principles to the synthesis of this compound involves re-evaluating traditional methods for their environmental impact.

Key areas for improvement include:

Atom Economy: Designing reactions where the maximum proportion of atoms from the reactants is incorporated into the final product. Catalytic approaches are generally superior in this regard. yedarnd.com

Use of Safer Chemicals: Replacing hazardous reagents like methyl mercaptan gas with safer precursors like S-methylisothiouronium salts.

Safer Solvents: Switching from traditional volatile organic compounds to greener solvents like water or employing solvent-free reaction conditions where possible. organic-chemistry.orgchemistryviews.org Recent research has shown the viability of performing reactions like catalytic sulfenylation in water. rsc.org

Energy Efficiency: Utilizing catalytic methods that allow reactions to proceed under milder conditions (lower temperature and pressure), thereby reducing energy consumption. chemistryviews.org

Waste Prevention: Developing processes that are high-yielding and produce minimal byproducts, reducing the need for extensive purification and waste disposal. Sustainable oxidation procedures using agents like nitrogen dioxide, which is converted to nitric acid, can create waste-free processes. nih.gov

Application of Green Chemistry Principles

| Principle | Traditional Approach | Green Alternative |

| Prevention | Multi-step synthesis with purification at each stage. | One-pot or tandem reactions to reduce waste from workups. |

| Atom Economy | Use of stoichiometric halogenating agents and bases. | Catalytic C-H activation/sulfenylation to reduce byproducts. |

| Less Hazardous Synthesis | Use of highly toxic and malodorous methyl mercaptan gas. | In situ generation from stable, odorless solid precursors. |

| Safer Solvents | Use of chlorinated solvents (e.g., dichloromethane). | Use of water, or solvent-free conditions (e.g., ball milling). researchgate.net |

| Energy Efficiency | Reactions requiring high temperatures or reflux. | Catalytic processes that run efficiently at ambient temperature. chemistryviews.org |

An in-depth examination of the synthetic methodologies for this compound reveals a foundation in fundamental organic chemistry principles, particularly concerning the reactivity of ketones and their derivatives. This article delves into the mechanistic underpinnings of its synthesis, explores the stereochemical challenges and solutions, and outlines a logical retrosynthetic approach to its construction.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-methylsulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-7(2,3)6(8)5-9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHUUPYWCAKNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068164 | |

| Record name | 2-Butanone, 3,3-dimethyl-1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39199-12-7 | |

| Record name | 3,3-Dimethyl-1-(methylthio)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39199-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 3,3-dimethyl-1-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039199127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3,3-dimethyl-1-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 3,3-dimethyl-1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-1-(methylthio)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3,3 Dimethyl 1 Methylsulfanyl Butan 2 One

Electrophilic and Nucleophilic Reactivity of the Ketone and Methylsulfanyl Moieties

The reactivity of 3,3-dimethyl-1-(methylsulfanyl)butan-2-one is characterized by the distinct functionalities of its ketone and methylsulfanyl groups. The ketone's carbonyl group possesses a partially positive carbon atom, rendering it susceptible to nucleophilic attack. However, the bulky tert-butyl group adjacent to the carbonyl can sterically hinder the approach of nucleophiles. copernicus.orgnih.gov This steric hindrance significantly influences the rate and feasibility of reactions at the carbonyl center. copernicus.org

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can target either the ketone or the methylsulfanyl group, leading to a variety of products.

Oxidation:

The methylsulfanyl group is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) and sulfone. For example, the oxidation of a similar compound, 2,2-dimethyl-1-phenylmercapto-butan-3-one, with hydrogen peroxide in glacial acetic acid results in the formation of 2,2-dimethyl-l-phenylsulfonyl-butan-3-one. google.com A similar transformation can be expected for this compound, leading to 3,3-dimethyl-1-(methylsulfinyl)butan-2-one and further to 3,3-dimethyl-1-(methylsulfonyl)butan-2-one. The latter, in the form of its O-[(methylamino)carbonyl]oxime derivative, is a known substance. epa.govepa.gov

Atmospheric oxidation studies on the related 3,3-dimethylbutanone show that it reacts with atmospheric oxidants like Cl atoms and OH radicals. copernicus.orgresearchgate.netcopernicus.org These reactions proceed via hydrogen abstraction, leading to the formation of various degradation products. copernicus.org While direct studies on the atmospheric oxidation of this compound are not available, it is plausible that similar radical-initiated oxidation processes could occur, potentially involving both the hydrocarbon backbone and the methylsulfanyl group.

Reduction:

The ketone functionality can be reduced to a secondary alcohol, 3,3-dimethyl-1-(methylsulfanyl)butan-2-ol. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for such transformations. The steric hindrance from the tert-butyl group might necessitate harsher reaction conditions compared to less hindered ketones. copernicus.org

Derivatization Strategies and Analog Synthesis

The presence of both a ketone and a methylsulfanyl group allows for a wide range of derivatization strategies to synthesize various analogs.

The ketone group can be converted into other functional groups. For instance, reaction with hydroxylamine (B1172632) would form an oxime. This oxime can be further derivatized, as seen in the formation of 3,3-dimethyl-1-(methylsulfanyl)-2-butanone O-(methylcarbamoyl)oxime, a compound also known as thiofanox (B1682304). nih.gov

The methylsulfanyl group can also be a site for modification. For example, it can be alkylated to form a sulfonium (B1226848) salt or be involved in other transformations at the sulfur center. A patent describes the synthesis of various 4-substituted 3,3-dimethyl-butan-2-ones, which can serve as intermediates for crop protection agents. google.com

The synthesis of analogs can also be achieved by modifying the synthetic route to the parent compound. For example, the synthesis of pinacolone (B1678379) (3,3-dimethyl-2-butanone) can be achieved through the decarboxylative condensation of pivalic acid and acetic acid. semanticscholar.org By using different carboxylic acids, a variety of related ketones could be synthesized. semanticscholar.org

Rearrangement Reactions and Associated Mechanistic Pathways of this compound

While specific rearrangement reactions involving this compound are not extensively documented, the structural features of the molecule suggest the possibility of certain rearrangements under specific conditions.

One of the most well-known rearrangements for a structurally related compound, pinacolone (3,3-dimethyl-2-butanone), is the pinacol (B44631) rearrangement. nih.govchegg.com This reaction typically involves the 1,2-migration of an alkyl group in a protonated 1,2-diol. The synthesis of pinacolone itself is often achieved through the acid-catalyzed rearrangement of pinacol (2,3-dimethyl-2,3-butanediol). chegg.com

Although this compound is not a diol, its derivatives could potentially undergo rearrangement. For example, if the ketone were converted to a diol, a pinacol-type rearrangement could be induced. The presence of the methylsulfanyl group might influence the migratory aptitude of the adjacent groups and potentially lead to different rearrangement products compared to the simple pinacol system.

Role as an Intermediate in Complex Multi-step Organic Syntheses

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules.

Precursor Utility in the Synthesis of Intricate Organic Scaffolds

The ability to selectively modify either the ketone or the methylsulfanyl group provides a powerful tool for building complex organic scaffolds. For instance, the ketone can be used as a handle for carbon-carbon bond formation through reactions like the aldol (B89426) condensation or the Wittig reaction, after appropriate protection of the methylsulfanyl group if necessary.

The sulfur atom can also be exploited in various synthetic strategies. For example, α-thioketones are known to be useful precursors in various synthetic transformations. The synthesis of new 4-substituted 3,3-dimethyl-butan-2-ones, which can be used as intermediates for the synthesis of crop protection agents, highlights the utility of this class of compounds. google.com These intermediates can be converted into halogen ketones, which can then be reacted with phenols to form ether ketones. google.com

Contributions to Heterocyclic Compound Formation

The functional groups of this compound are well-suited for the construction of heterocyclic rings. The ketone can react with difunctional nucleophiles to form a variety of heterocycles. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazole (B372694) or a pyridazinone.

The sulfur atom can also participate in cyclization reactions. For example, the formation of thiazole (B1198619) or thiophene (B33073) derivatives could be envisioned through reactions that involve both the ketone and the methylsulfanyl group or their derivatives. The literature describes the synthesis of a triazole derivative, 1-((4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-3,3-DIMETHYL-2-BUTANONE, which showcases the role of similar structures in forming complex heterocyclic systems. sigmaaldrich.com

Stereochemical Aspects and Conformational Analysis of 3,3 Dimethyl 1 Methylsulfanyl Butan 2 One

Chirality and Stereoisomerism Relevant to 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one

This compound is a chiral molecule due to the presence of a stereocenter at the C2 carbon, which is bonded to four different groups: a methyl group, a carbonyl group, a hydrogen atom (not explicitly shown in the simplified name but present), and a methylsulfanylmethyl group (-CH2SMe). However, the systematic name "this compound" implies a specific substitution pattern, and it is the methylene (B1212753) group at C1 that is attached to the sulfur. Therefore, the chirality of the parent ketone itself is not a factor unless a substituent is introduced at the C1 position, creating a stereocenter.

The related alcohol, 3,3-dimethyl-1-(methylthio)butan-2-ol, which is a direct precursor or reduction product of the ketone, possesses a chiral center at C2. The synthesis and conformational analysis of this alcohol and its acetate (B1210297) have been studied, providing valuable insights into the stereochemical aspects of this system.

When considering reactions involving this compound, the introduction of a new stereocenter, for instance, through the reduction of the carbonyl group or alkylation at the α-position, can lead to the formation of diastereomers. The facial selectivity of such reactions is a key aspect of its stereochemistry.

Conformational Analysis via Spectroscopic and Computational Methods

Studies on the related 1-thioderivatives of 3,3-dimethyl-2-butanol (B106058) have shown that these molecules exhibit a strong preference for a single conformation around the C1-C2 bond due to significant steric factors. This preference is largely dictated by the bulky tert-butyl group. The conformational equilibrium has been investigated using ¹H NMR spectroscopy and high-dilution infrared spectroscopy. Vicinal coupling constants obtained from NMR spectra are particularly useful in determining the preferred dihedral angles between adjacent protons.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the conformational landscape of molecules like this compound. These calculations can provide the relative energies of different conformers and predict the most stable geometries. For instance, in related α-halogenated ketones, computational studies have shown that the preferred conformations involve specific dihedral angles between the carbonyl group and the halogen to optimize orbital overlap, which in turn affects reactivity. A similar interplay of steric and electronic effects would be expected for α-thiomethyl ketones.

Table 1: Predicted Dominant Conformer and Key Interactions

| Conformer Feature | Predicted Characteristic for this compound |

| Dominant Conformer | Staggered conformation to minimize steric strain from the tert-butyl group. |

| Key Steric Interaction | Repulsion between the tert-butyl group and the methylsulfanylmethyl group. |

| Key Electronic Interaction | Interaction between the sulfur lone pairs and the carbonyl group's π-system. |

| Expected Dihedral Angle (S-C1-C2=O) | Influenced by a balance of steric repulsion and potential orbital overlap. |

This table is illustrative and based on general principles of conformational analysis of sterically hindered and α-functionalized ketones.

Diastereoselective and Enantioselective Transformations Involving this compound

The chiral nature of this compound, or the potential to create chirality from it, makes it a substrate of interest for diastereoselective and enantioselective transformations.

Diastereoselective Reductions: The reduction of the carbonyl group in this compound would lead to the formation of 3,3-dimethyl-1-(methylthio)butan-2-ol, creating a new stereocenter at C2. The stereochemical outcome of this reduction would depend on the facial selectivity of the hydride attack. The bulky tert-butyl group is expected to direct the incoming nucleophile to the less hindered face of the carbonyl group, leading to a high degree of diastereoselectivity. This is a common strategy in the stereoselective reduction of ketones.

Enantioselective Reactions: Enantioselective synthesis of α-chiral ketones is a significant area of research. For a prochiral ketone, enantioselective alkylation at the α-position can be achieved using chiral auxiliaries or catalysts. In the case of this compound, deprotonation at the C1 position would generate an enolate that could then be reacted with an electrophile. The use of a chiral base could lead to an enantioselective deprotonation, and subsequent reaction would yield an enantioenriched product.

Furthermore, the enantioselective reduction of the carbonyl group can be achieved using chiral reducing agents or catalysts. For instance, enzyme-catalyzed reductions, such as those using baker's yeast, have been shown to be effective for the enantioselective reduction of sulfur-containing ketones.

Table 2: Potential Asymmetric Transformations and Expected Outcomes

| Transformation | Type of Stereocontrol | Potential Chiral Catalyst/Reagent | Expected Product |

| Reduction of Carbonyl | Diastereoselective | Steric hindrance from tert-butyl group | Diastereomerically enriched 3,3-dimethyl-1-(methylthio)butan-2-ol |

| Reduction of Carbonyl | Enantioselective | Chiral reducing agents (e.g., CBS catalyst), enzymes (e.g., ketoreductases) | Enantioenriched (R)- or (S)-3,3-dimethyl-1-(methylthio)butan-2-ol |

| Alkylation at C1 | Enantioselective | Chiral lithium amide bases, phase-transfer catalysts | Enantioenriched α-alkylated-3,3-dimethyl-1-(methylsulfanyl)butan-2-one |

This table presents potential synthetic applications and is based on established methods for asymmetric synthesis of related ketones.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethyl 1 Methylsulfanyl Butan 2 One

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and advanced 2D NMR experiments, would provide unambiguous evidence for its structure and insights into its conformational preferences.

The structure of this compound features four distinct proton environments and six unique carbon environments.

¹H NMR Spectroscopy:

In a typical ¹H NMR spectrum, the protons of the tert-butyl group would appear as a sharp singlet, being chemically equivalent and having no adjacent protons to couple with. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the sulfur atom would also produce a singlet. The methyl group attached to the sulfur atom would similarly be observed as a singlet. The chemical shifts of these signals are influenced by the electronic environment of the protons. The tert-butyl protons are expected to be the most shielded, while the methylene protons, being alpha to a carbonyl group, would be significantly deshielded.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would display signals for each of the unique carbon atoms in the molecule. The carbonyl carbon is characteristically found at the most downfield chemical shift, typically in the range of 200-215 ppm for a saturated ketone. libretexts.org The quaternary carbon of the tert-butyl group would also be readily identifiable. The remaining carbon signals would correspond to the methyl carbons of the tert-butyl group, the methylene carbon, and the methyl carbon of the thioether group.

Conformational Insights:

Studies on similar α-thioketones have indicated that conformational equilibria can be investigated using ¹H NMR and infrared spectroscopy. For this compound, rotation around the C-C and C-S bonds would lead to different spatial arrangements of the bulky tert-butyl group and the methylsulfanyl group relative to the carbonyl group. Low-temperature NMR studies could potentially "freeze out" these conformers, allowing for the determination of their relative populations and the energy barriers to rotation. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about through-space proximities of protons, further refining the conformational model.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.1 | ~26 | Singlet | 9H |

| -C(CH₃)₃ | ~45 | ~45 | - | - |

| -C=O | - | ~210 | - | - |

| -CH₂- | ~3.4 | ~40 | Singlet | 2H |

| -S-CH₃ | ~2.2 | ~15 | Singlet | 3H |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental data.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry provides critical information about the molecular weight of this compound and its fragmentation pattern upon ionization, which helps to confirm the molecular structure. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation processes.

Molecular Ion Peak:

The molecular ion peak (M⁺) would correspond to the exact mass of the molecule.

Alpha-Cleavage:

A prominent fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. libretexts.orglibretexts.org For this compound, two primary alpha-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the tert-butyl group, leading to the formation of a stable tert-butyl cation ([C(CH₃)₃]⁺) with an m/z of 57 and a radical containing the rest of the molecule.

Cleavage between the carbonyl carbon and the methylene-sulfur group, which would lead to the formation of an acylium ion.

Other Fragmentations:

Fragmentation involving the thioether group is also anticipated. Cleavage of the C-S bond could lead to fragments corresponding to the loss of the methylsulfanyl group (-SCH₃) or the methyl group from the sulfur atom. The presence of sulfur would also give rise to a characteristic M+2 isotopic peak due to the natural abundance of the ³⁴S isotope.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 146 | [C₇H₁₄OS]⁺ | Molecular Ion (M⁺) |

| 89 | [CH₃C(O)CH₂S]⁺ | Alpha-cleavage |

| 57 | [C(CH₃)₃]⁺ | Alpha-cleavage |

| 47 | [CH₃S]⁺ | C-C bond cleavage |

Note: The relative abundances of these fragments would depend on their stability.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a saturated aliphatic ketone, this peak is typically observed in the region of 1715 cm⁻¹. orgchemboulder.comlibretexts.org The presence of the sulfur atom alpha to the carbonyl group may slightly influence the position of this band. Other characteristic absorptions would include C-H stretching vibrations of the alkyl groups (tert-butyl, methylene, and methyl) in the 2850-3000 cm⁻¹ region, and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. The C-S bond, which gives a weak signal in the IR spectrum, often produces a more prominent peak in the Raman spectrum, aiding in its identification.

Conformational Studies:

As suggested by studies on related compounds, high-dilution IR studies can be used to investigate conformational equilibria. orgchemboulder.com Different conformers of the molecule may exhibit slightly different vibrational frequencies, particularly for the C=O stretching mode, due to changes in the local electronic environment. By analyzing the IR spectrum at various temperatures and in different solvents, it may be possible to identify the presence of multiple conformers and deduce their relative stabilities.

Predicted Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (alkyl) | 2850-3000 | 2850-3000 | Strong (IR), Strong (Raman) |

| C=O Stretch | ~1715 | ~1715 | Strong (IR), Medium (Raman) |

| C-H Bend (alkyl) | 1350-1470 | 1350-1470 | Medium-Strong (IR & Raman) |

| C-S Stretch | 600-800 | 600-800 | Weak (IR), Medium (Raman) |

Note: These are predicted frequencies based on characteristic group vibrations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation of this compound in its crystalline form.

A successful crystallographic analysis would reveal the preferred spatial arrangement of the tert-butyl and methylsulfanyl groups relative to the carbonyl moiety. This experimental structure would serve as a crucial benchmark for computational models and for understanding the conformational dynamics observed in solution by NMR and IR spectroscopy. Furthermore, the crystal packing would illustrate the nature and geometry of intermolecular interactions, such as dipole-dipole forces and van der Waals contacts, which govern the solid-state properties of the compound.

As of the latest search, no publicly available X-ray crystal structure data for this compound has been found.

Computational and Theoretical Studies on 3,3 Dimethyl 1 Methylsulfanyl Butan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No published studies were identified that have applied quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations to 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one.

Electronic Structure and Molecular Orbital Analysis

There is no available research detailing the electronic structure or performing a molecular orbital analysis (e.g., HOMO-LUMO energies) for this compound.

Prediction of Reactivity and Reaction Pathways

Specific predictions of reactivity, such as maps of electrostatic potential or Fukui functions, and theoretical explorations of reaction pathways for this compound have not been reported in the literature.

Spectroscopic Property Prediction

Computational predictions of spectroscopic properties (e.g., IR, NMR, UV-Vis spectra) for this compound are not available in the reviewed scientific literature.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

No molecular dynamics (MD) simulation studies have been published that investigate the conformational flexibility or the nature of intermolecular interactions of this compound in various environments.

Theoretical Analysis of Reaction Mechanisms and Transition States

A theoretical analysis of reaction mechanisms involving this compound, including the characterization of transition states and the calculation of activation energies, has not been documented in scientific publications.

Applications in Advanced Organic Synthesis and Materials Science Academic Focus

Role as a Building Block for Specialty Chemicals and Advanced Intermediates

The primary and most well-documented application of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one is its function as a crucial precursor in the synthesis of specialty chemicals, particularly within the agrochemical sector. Research and patent literature have established this compound as a key intermediate in the production of certain pesticides.

Detailed research findings indicate that this compound is a direct precursor to the carbamate (B1207046) insecticide and acaricide, Thiofanox (B1682304). The synthesis involves the conversion of this compound to its oxime, which is then further reacted to yield the final active ingredient, 3,3-Dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime (Thiofanox). This multi-step synthesis highlights the importance of the initial ketone in constructing the core scaffold of the pesticide.

Furthermore, a European patent describes a broader utility for 4-substituted 3,3-dimethyl-butan-2-ones, a class of compounds to which this compound belongs, as valuable intermediates. The patent outlines a process whereby these ketones can be halogenated and subsequently reacted with phenols and then azoles to produce compounds with fungicidal activity. nih.gov This demonstrates the potential of this compound to serve as a versatile building block for a range of biologically active molecules beyond Thiofanox.

The synthetic pathway to these advanced intermediates underscores the chemical reactivity of the ketone and the adjacent methylsulfanyl group, allowing for sequential and controlled modifications to build more complex chemical structures.

Table 1: Synthesis of Thiofanox from this compound

| Step | Reactant(s) | Product | Purpose of Transformation |

| 1 | This compound, Hydroxylamine (B1172632) | This compound oxime | Formation of the oxime functional group. |

| 2 | This compound oxime, Methyl isocyanate | Thiofanox | Introduction of the methylcarbamoyl group to yield the active pesticide. |

Contribution to Stereoselective Total Synthesis Efforts

A comprehensive review of academic literature reveals no specific instances or detailed studies where this compound has been utilized as a key component in stereoselective total synthesis endeavors. While the molecular structure contains a prochiral ketone, there is a lack of published research focusing on its application in asymmetric reactions to construct complex chiral molecules.

Potential as a Precursor in Novel Material Architectures (Academic, Non-Commercial)

Current academic and non-commercial research does not indicate a significant focus on this compound as a precursor for novel material architectures. The existing body of scientific literature is predominantly centered on its role in the synthesis of small, biologically active organic molecules rather than in the development of polymers or other advanced materials.

Environmental Transformation and Degradation Pathways of 3,3 Dimethyl 1 Methylsulfanyl Butan 2 One Academic Perspective

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes, primarily hydrolysis and photolysis.

Photolysis: The degradation of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one by sunlight is another potential abiotic pathway. For its derivative, thiofanox (B1682304), the vapor-phase is expected to degrade relatively rapidly in the atmosphere through reaction with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 5.1 hours. orst.edu This suggests that atmospheric photolysis could be a significant removal mechanism for volatile fractions of this compound.

Biotransformation Pathways in Environmental Systems

The transformation of this compound in the environment is expected to be significantly influenced by microbial activity. The primary metabolic route for the structurally related pesticide thiofanox in soil involves the oxidation of the sulfide (B99878) group. orst.edu This process leads to the formation of its corresponding sulfoxide (B87167) and, subsequently, the sulfone. orst.edunih.gov This oxidative pathway is a common biotransformation for thioether-containing compounds. Following oxidation, hydrolysis of the molecule can occur. orst.edu

In plants, a similar metabolic pathway has been observed for thiofanox, where it is rapidly metabolized to its sulfoxide and then to the sulfone. nih.gov This indicates that in biological systems, the initial and most significant transformation is the oxidation of the sulfur atom.

Environmental Persistence and Fate Studies

The environmental persistence of a chemical is a measure of how long it remains in a particular environmental compartment. While direct studies on the persistence of this compound are scarce, data from related compounds provide valuable insights.

For thiofanox, the aqueous hydrolysis half-life at 20°C and pH 7 is reported to be 30 days, indicating moderate persistence in water. herts.ac.uk In soil, the persistence of carbamate (B1207046) pesticides, a class to which thiofanox belongs, can vary from a few weeks to several months. ucanr.edu The half-life of aldicarb (B1662136) in soil is approximately 7 days, though this can be influenced by factors such as soil type, temperature, and moisture content. nih.govnih.gov

The mobility of these compounds in soil is also a key aspect of their environmental fate. Thiofanox is expected to leach significantly in soil. orst.edu Aldicarb is also known to be mobile in most soil types. nih.gov This mobility, combined with their persistence, can lead to the potential for groundwater contamination.

Table 1: Inferred Abiotic Degradation of this compound

| Degradation Pathway | Environmental Compartment | Influencing Factors | Inferred Rate/Half-life (based on related compounds) |

| Hydrolysis | Water, Soil | pH, Temperature | Relatively stable at neutral pH; faster in alkaline conditions. Half-life could range from days to months. orst.eduresearchgate.net |

| Photolysis | Atmosphere | Sunlight (UV radiation), Hydroxyl radicals | Rapid degradation of volatile components. Estimated atmospheric half-life of ~5.1 hours for thiofanox. orst.edu |

Table 2: Inferred Biotransformation Pathways of this compound

| Transformation Step | Key Reaction | Resulting Metabolites | Biological System |

| Initial Oxidation | Sulfide to Sulfoxide | 3,3-Dimethyl-1-(methylsulfinyl)butan-2-one | Soil microorganisms, Plants orst.edunih.gov |

| Secondary Oxidation | Sulfoxide to Sulfone | 3,3-Dimethyl-1-(methylsulfonyl)butan-2-one | Soil microorganisms, Plants orst.edunih.gov |

| Subsequent Hydrolysis | Cleavage of the molecule | Oxime and other degradation products | Soil microorganisms orst.edu |

Table 3: Inferred Environmental Persistence of this compound

| Environmental Compartment | Persistence Metric | Inferred Value (based on related compounds) | Key Factors |

| Water | Hydrolysis Half-life (pH 7, 20°C) | ~30 days (for thiofanox) herts.ac.uk | pH, Temperature, Microbial activity |

| Soil | Half-life | Weeks to months ucanr.edu | Soil type, Temperature, Moisture, Microbial population |

| Atmosphere | Photolytic Half-life | ~5.1 hours (for thiofanox) orst.edu | Sunlight intensity, Presence of reactive species |

Future Research Directions and Unaddressed Challenges for 3,3 Dimethyl 1 Methylsulfanyl Butan 2 One

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

The synthesis of α-thio ketones, including 3,3-dimethyl-1-(methylsulfanyl)butan-2-one, traditionally relies on methods that may lack efficiency and atom economy. Future research should focus on developing greener and more effective synthetic strategies.

A primary challenge lies in moving beyond classical methods, such as the reaction of an α-haloketone with a thiolate, which generate stoichiometric amounts of salt waste. Modern synthetic chemistry offers several avenues for improvement. For instance, direct C-H functionalization represents a highly atom-economical approach. oup.comacs.org Research could explore the direct sulfenylation of 3,3-dimethyl-2-butanone at the α-position. This would involve the activation of a C-H bond and its subsequent reaction with a sulfur source, a significant improvement over multi-step sequences.

Another promising area is the development of catalytic reactions that are both efficient and environmentally benign. acs.orgnih.gov This includes the use of electrochemical methods for sulfenylation, which can proceed without the need for additional oxidants or catalysts. nih.gov Furthermore, mechanochemical approaches, which utilize mechanical force to drive reactions, often in the absence of bulk solvents, present a sustainable alternative for the synthesis of related sulfur-containing compounds. nih.govnih.gov The application of such green chemistry principles to the synthesis of this compound is a key unaddressed challenge.

The table below outlines potential modern synthetic approaches and the associated research challenges.

| Synthetic Approach | Potential Advantages | Key Research Challenges for this compound |

| Direct C-H Sulfenylation | High atom economy, reduced step count. oup.comacs.org | Developing a catalyst that can selectively activate the methyl C-H adjacent to the carbonyl in the sterically hindered 3,3-dimethyl-2-butanone. |

| Electrochemical Synthesis | Avoids chemical oxidants, can be performed under mild conditions. nih.gov | Optimizing electrolyte and electrode materials for efficient conversion and minimizing side reactions. |

| Mechanochemical Synthesis | Reduced solvent use, potential for novel reactivity. nih.govnih.gov | Identifying suitable grinding conditions and catalysts (if necessary) for the solid-state reaction. |

| Catalytic Thiol-Ene Reactions | High efficiency and functional group tolerance. | Designing a suitable enone precursor and catalyst for the specific Michael addition of methanethiol. |

Deeper Mechanistic Understanding of Complex Transformations Involving this compound

A significant gap in the current knowledge is the lack of mechanistic studies on reactions involving this compound. Understanding the pathways of its formation and subsequent reactions is crucial for optimizing existing protocols and designing new transformations.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. For instance, kinetic studies, isotope labeling experiments, and the identification of reaction intermediates can provide valuable insights. A key question is how the bulky tert-butyl group influences the reactivity of the adjacent carbonyl and the sulfur-bearing carbon. This steric hindrance could lead to unusual reaction pathways compared to less hindered α-thio ketones.

The mechanism of its formation via direct C-H sulfenylation, for example, could proceed through various intermediates, such as a metal-stabilized thiyl radical or a sulfonium (B1226848) ylide. researchgate.netscispace.com Distinguishing between these possibilities is a fundamental challenge. Similarly, the mechanisms of its potential transformations, such as oxidation, reduction, or participation in carbon-carbon bond-forming reactions, are completely unexplored. Understanding these mechanisms will be essential for harnessing its synthetic potential.

Development of Advanced Catalytic Systems for Highly Stereoselective Synthesis

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. If this compound were to be used as a building block for more complex, biologically active molecules, the development of methods for its stereoselective synthesis would be paramount. The carbon atom bearing the methylsulfanyl group is a potential stereocenter, and controlling its configuration is a significant unaddressed challenge.

Future research should focus on the design and application of chiral catalysts for the asymmetric sulfenylation of 3,3-dimethyl-2-butanone. While asymmetric sulfenylations of other ketones have been reported using chiral catalysts, the steric bulk of the tert-butyl group in the target substrate presents a unique hurdle. oup.comacs.orgrsc.org

The development of novel chiral ligands and catalytic systems will be necessary to achieve high enantioselectivity. This could involve organocatalysts, such as chiral amines or phosphines, or transition metal complexes with tailored chiral ligands. The table below summarizes potential catalytic approaches.

| Catalytic System | Mode of Action | Challenges for Stereoselective Synthesis |

| Chiral Organocatalysts | Formation of a chiral enamine or enolate intermediate. | Overcoming the steric hindrance of the tert-butyl group to allow for facial discrimination. |

| Chiral Transition Metal Complexes | Coordination of the substrate and directed attack of the sulfenylating agent. rsc.orgunc.edu | Designing ligands that create a sufficiently differentiated chiral environment around the reactive site. |

| Biocatalysis (Enzymes) | Highly specific active site recognition. nih.gov | Identifying or engineering an enzyme capable of accepting the bulky ketone and catalyzing stereoselective sulfenylation. |

Integration of Advanced Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting reaction outcomes and understanding mechanisms. nih.govresearchgate.netacs.orgnih.gov For a molecule like this compound, where experimental data is sparse, computational methods offer a powerful way to guide future research.

A significant challenge is to build accurate computational models that can predict the feasibility and selectivity of various synthetic routes. DFT calculations could be used to:

Evaluate the thermodynamics and kinetics of different synthetic pathways. This would allow researchers to identify the most promising routes before committing to extensive experimental work. researchgate.netacs.org

Model the transition states of key reaction steps. This would provide a deeper understanding of the factors that control reactivity and selectivity. nih.gov

Predict the stereochemical outcome of asymmetric catalytic reactions. By modeling the interactions between the substrate, catalyst, and reagents, it may be possible to design more effective chiral catalysts.

Investigate the electronic and steric properties of the molecule. This can help in rationalizing its reactivity and predicting its behavior in different chemical environments.

The integration of computational and experimental approaches will be crucial for accelerating the development of synthetic methods and applications for this compound.

Investigation of Emerging Roles in Interdisciplinary Chemical Research Fields

The potential applications of this compound in interdisciplinary fields such as medicinal chemistry and materials science are entirely unexplored. The presence of both a ketone and a thioether functionality suggests a range of possibilities.

In medicinal chemistry, sulfur-containing compounds are prevalent in a wide array of approved drugs. nih.govnih.gov The thioether moiety can participate in important biological interactions and influence the pharmacokinetic properties of a molecule. Future research could investigate whether this compound or its derivatives exhibit any biological activity. For example, the α-ketoamide motif, which is structurally related, is considered a privileged structure in drug discovery. nih.govnih.gov It would be of interest to explore if the α-ketosulfide moiety in this compound can act as a bioisostere or exhibit unique interactions with biological targets.

In materials science, thioketones and related sulfur compounds are being explored for the development of novel polymers and functional materials. nih.govtaylorandfrancis.com The ability of the sulfur atom to participate in various bonding interactions could be exploited to create materials with interesting optical or electronic properties. A key challenge will be to derivatize this compound into monomers that can be polymerized or incorporated into larger material scaffolds.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation of a precursor ketone. For example, reacting 3,3-dimethylbutan-2-one with methylsulfanyl chloride under basic conditions. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts. Structural confirmation via - and -NMR is critical, focusing on signals for the methylsulfanyl group (~2.1 ppm for S–CH) and ketone carbonyl (~210 ppm in -NMR) .

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. The compound crystallizes in a triclinic system (space group ) with unit cell parameters , and angles . SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data. Displacement parameters and R-factors (e.g., ) should be reported to validate accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the ketone carbonyl stretch (~1700–1750 cm) and C–S vibrations (~600–700 cm).

- NMR : Confirm the methylsulfanyl group (: δ 2.1–2.3 ppm; : δ 15–20 ppm) and quaternary carbon adjacent to the ketone.

- MS : Molecular ion peak () should match the molecular formula (CHOS, MW = 146.25 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites. The ketone carbonyl and methylsulfanyl group are key reactive centers. Solvent effects (e.g., polar aprotic vs. protic) should be modeled using continuum solvation models (e.g., PCM). Compare computed activation energies with experimental kinetic data to validate predictions .

Q. What experimental strategies resolve contradictions in crystallographic data for structurally similar derivatives?

- Methodological Answer : If bond lengths or angles deviate from expected values (e.g., C–S bond in thiadiazole derivatives), conduct:

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to model twinning.

- High-resolution data collection : Ensure data completeness (>95%) and redundancy (>4) to reduce noise.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) that may distort geometry .

Q. How does stereochemistry influence the environmental degradation of analogous compounds (e.g., triadimefon)?

- Methodological Answer : Enantioselective degradation studies in soil can be performed using chiral HPLC (e.g., Chiralpak® columns) to monitor enantiomer ratios over time. For this compound, investigate microbial enantioselectivity by incubating with soil microbiota and analyzing residues via LC-MS/MS. Soil properties (e.g., organic matter, pH) must be controlled to isolate stereochemical effects .

Q. What methodologies assess the bioactivity of methylsulfanyl-containing ketones against fungal pathogens?

- Methodological Answer :

- In vitro assays : Use microdilution methods (CLSI M38-A2) to determine minimum inhibitory concentrations (MICs) against Aspergillus or Candida strains.

- Structure-activity relationship (SAR) : Compare with analogs (e.g., pyridyl-substituted derivatives) to identify critical functional groups.

- Oxime ester derivatization : Enhance bioavailability by converting the ketone to an oxime ester and testing antifungal efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.